molecular formula C21H24Cl2N2O3S B4066296 N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide

N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide

Cat. No. B4066296
M. Wt: 455.4 g/mol
InChI Key: UITYOFIALJLCPB-UHFFFAOYSA-N
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Description

N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C21H24Cl2N2O3S and its molecular weight is 455.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide is 454.0884692 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural characterization of compounds related to methylbenzenesulfonamide, revealing their potential as small molecular antagonists in the prevention of human HIV-1 infection. The synthesis involves several steps, including preparation from N-Benzyl-4-piperidone and further reactions to produce novel compounds with potential for drug development (Cheng De-ju, 2015).

Inhibition of Membrane-bound Phospholipase A2

Studies have identified a novel series of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds, particularly the N-(phenylalkyl)piperidine derivatives, have shown significant effects in reducing myocardial infarction size in coronary occluded rats, suggesting their potential in therapeutic applications (H. Oinuma et al., 1991).

Antioxidant and Anticancer Activities

Research into the synthesis of bioactive sulfonamides bearing the piperidine nucleus has shown that these compounds exhibit promising activities against acetylcholinesterase and butyrylcholinesterase enzymes. Their potential for therapeutic use in treating diseases associated with enzyme dysfunction is significant (H. Khalid, 2012).

Anti-Bacterial Properties

The synthesis and anti-bacterial study of N-substituted derivatives of compounds similar to the one have demonstrated moderate to talented activity against Gram-negative and Gram-positive bacteria. This highlights their potential as a foundation for developing new antibacterial agents (H. Khalid et al., 2016).

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides incorporating various moieties has been investigated for their inhibitory action on carbonic anhydrase isozymes. These studies have provided valuable insights into the design of new inhibitors with potential applications in treating conditions such as glaucoma, epilepsy, and cancer (A. Alafeefy et al., 2015).

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,5-dichloro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O3S/c1-24(29(27,28)20-14-18(22)7-8-19(20)23)15-21(26)25-11-9-17(10-12-25)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITYOFIALJLCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,5-dichloro-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.